1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, which are substituted with methyl and propyl groups, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps like alkylation, cyclization, and purification through crystallization or chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings .
Scientific Research Applications
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
1,3-dimethyl-5-phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group, offering different chemical properties.
1,3-dimethyl-4-nitro-1H-pyrazole: A nitro-substituted pyrazole with distinct reactivity.
Uniqueness
1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine stands out due to its dual pyrazole rings and specific substitution pattern, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-8-12(10(2)16-18)7-14-13-9-17(4)15-11(13)3/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
KGINISIFZKYTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2=CN(N=C2C)C |
Origin of Product |
United States |
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